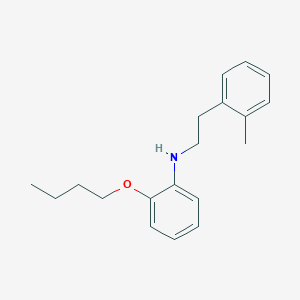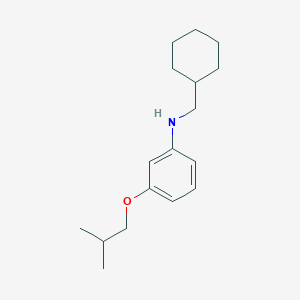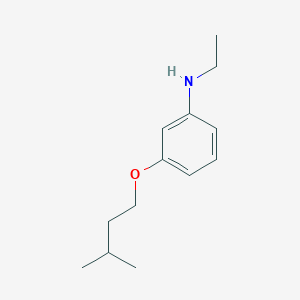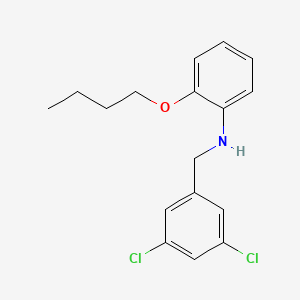
2-Butoxy-N-(2-methylphenethyl)aniline
Vue d'ensemble
Description
2-Butoxy-N-(2-methylphenethyl)aniline is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Optimization
- A study by Xie Congxia (2004) developed a new synthesis process for a compound similar to 2-Butoxy-N-(2-methylphenethyl)aniline, highlighting the importance of optimizing reaction conditions for the efficient production of such compounds (Xie Congxia, 2004).
Application in Chelated Tetrylenes
- Research by Hana Vaňkátová et al. (2011) involved the use of similar aniline compounds in the creation of chelated tetrylenes, demonstrating the compound's utility in complex chemical syntheses (Vaňkátová et al., 2011).
Supramolecular Chemistry and Selectivity Studies
- A study by Barton, Hosten, and Pohl (2017) explored the selectivity of host-guest complexes involving similar anilines, indicating potential applications in supramolecular chemistry and separation processes (Barton, Hosten, & Pohl, 2017).
Radical Arylation Reactions
- Hofmann, Jasch, and Heinrich (2014) conducted a study on the radical arylation of anilines, a process in which compounds like this compound might be involved, highlighting their role in synthetic organic chemistry (Hofmann, Jasch, & Heinrich, 2014).
Electrochemical Applications
- Malinauskas and Holze (1999) investigated the electrooxidation of N-alkylsubstituted anilines, suggesting possible electrochemical applications for compounds like this compound (Malinauskas & Holze, 1999).
Environmental and Wastewater Treatment
- Liu et al. (2002) explored the degradation of aniline compounds in wastewater treatment, indicating the environmental relevance of compounds like this compound in biodegradation processes (Liu et al., 2002).
Polymerization and Material Science
- Tzou and Gregory (1992) conducted a study on the chemical polymerization of aniline, pointing to potential applications in material science and polymer engineering for similar compounds (Tzou & Gregory, 1992).
Electrochemical Wastewater Treatment
- Brillas, Sauleda, and Casado (1997) discussed a novel electrochemical method for wastewater treatment involving aniline, suggesting potential applications in environmental remediation for similar compounds (Brillas, Sauleda, & Casado, 1997).
Catalysis and Organic Synthesis
- Cho, Oh, and Shim (1999) explored the catalytic synthesis of quinolines from anilines, an area where compounds like this compound might find application (Cho, Oh, & Shim, 1999).
Sensor Applications
- Shoji and Freund (2001) researched the use of poly(aniline) in sensor applications, suggesting potential uses in sensor technology for related aniline compounds (Shoji & Freund, 2001).
Propriétés
IUPAC Name |
2-butoxy-N-[2-(2-methylphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-15-21-19-12-8-7-11-18(19)20-14-13-17-10-6-5-9-16(17)2/h5-12,20H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQOAGLZCWQZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Chlorophenoxy)ethyl]-3-(isopentyloxy)aniline](/img/structure/B1385579.png)
![2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385580.png)
![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)
![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine](/img/structure/B1385585.png)


![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)


![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)
![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)
![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)

